![molecular formula C₁₁H₆F₃NO₂S B1663525 TCS-PIM-1-4a CAS No. 327033-36-3](/img/structure/B1663525.png)
TCS-PIM-1-4a
Overview
Description
Molecular Structure Analysis
The chemical name of TCS-PIM-1-4a is (5Z)-5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4-thiazolidinedione . Its molecular formula is C11H6F3NO2S, and it has a molecular weight of 273.23 .Chemical Reactions Analysis
TCS-PIM-1-4a is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the Pim kinases . It displays selectivity over a panel of approximately 50 other kinases tested .Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Applications :
- Applications :
Cancer Research
mTORC1 Pathway Modulation
Cell Line Specificity
Pim-2 Inhibition
Kinase Selectivity
Prostate Carcinoma Research
Mechanism of Action
Target of Action
TCS-PIM-1-4a, also known as SMI-4a, is a potent, selective, cell-permeable, and ATP-competitive inhibitor . Its primary targets are Pim-1 and Pim-2 kinases . These kinases play a crucial role in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
TCS-PIM-1-4a interacts with its targets by competitively inhibiting ATP . It has an IC50 of 24 μM for Pim-1 and 100 μM for Pim-2 . This means it can effectively inhibit these kinases at these concentrations .
Biochemical Pathways
The inhibition of Pim-1 and Pim-2 by TCS-PIM-1-4a leads to the suppression of the mTORC1 pathway . This pathway is involved in regulating cell growth and activating AMPK . Therefore, TCS-PIM-1-4a can affect cell growth and energy metabolism .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it could have good bioavailability.
Result of Action
The inhibition of Pim-1 and Pim-2 by TCS-PIM-1-4a can lead to various cellular effects. It has been shown to induce cell cycle arrest in the G1 phase and promote apoptosis in certain cell lines . Moreover, it can inhibit the growth of prostate cancer cells .
properties
IUPAC Name |
(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TCS-PIM-1-4a |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.